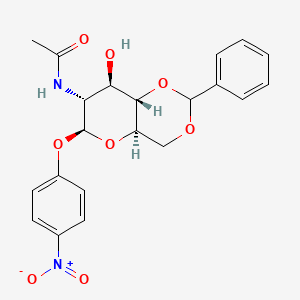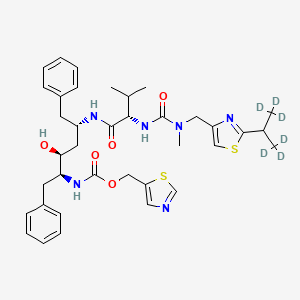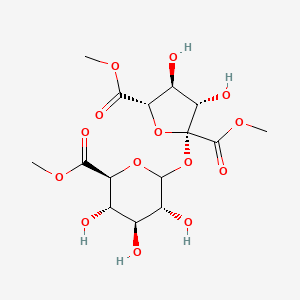
Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sucrose derivatives, including esters, involves selective acylation and esterification processes. For example, Garegg, Oscarson, and Ritzén (1988) described the synthesis of a sucrose ester as a flavour precursor in tobacco, indicating the methods for esterifying sucrose can vary based on the desired substitution pattern (Garegg, Oscarson, & Ritzén, 1988). Similarly, Patil, Rethwisch, and Dordick (1991) demonstrated the enzymatic synthesis of a sucrose-containing polyester in nearly anhydrous organic media, showcasing another approach to modify sucrose chemically (Patil, Rethwisch, & Dordick, 1991).
Molecular Structure Analysis
Sucrose esters' molecular structure is characterized by the presence of ester functional groups attached to the sucrose backbone. The location and number of these groups can significantly affect the molecule's properties and reactivity. For instance, Gouy et al. (2007) reported on the synthesis of hexadeutero sucrose, providing insights into the molecular structure modifications possible with sucrose derivatives (Gouy et al., 2007).
Chemical Reactions and Properties
Sucrose esters undergo various chemical reactions, depending on their functional groups. For example, enzymatic reactions, as shown by Patil et al. (1991), can lead to the formation of sucrose-containing polyesters, illustrating the esterification and polymerization capabilities of sucrose derivatives (Patil, Rethwisch, & Dordick, 1991).
Physical Properties Analysis
The physical properties of sucrose esters, such as solubility and melting point, are significantly influenced by the esterification degree and the nature of the ester groups. Ferrer et al. (1999) explored the lipase-catalyzed regioselective acylation of sucrose, affecting its solubility and potential applications (Ferrer et al., 1999).
Chemical Properties Analysis
The chemical properties, such as reactivity towards hydrolysis or further chemical modification, are crucial for the application of sucrose esters. The work by Huang et al. (2010) on the improved synthesis of sucrose fatty acid monoesters under ultrasonic irradiation provides insight into the adaptability and chemical behavior of these compounds (Huang et al., 2010).
Aplicaciones Científicas De Investigación
Enzymatic Synthesis of Sucrose-Containing Polymers
Researchers have successfully synthesized sucrose-containing linear polyesters in nearly anhydrous organic media. This enzymatic process yields polymers with molecular weights indicating the production of molecules containing over 30 sucrose units. These polymers demonstrate high solubility in water and polar organic solvents, making them potentially useful for applications such as water-absorbent biodegradable plastics, water-treatment chemicals, and components of drug delivery systems (Patil, D., Rethwisch, D., & Dordick, J., 1991).
Regioselective Acylation of Sucrose
Another study reported a procedure for the regioselective acylation of a secondary hydroxyl of sucrose, leading to the efficient synthesis of sucrose-4′-acetate. This process has potential applications in enhancing the functionalities of sucrose esters in food, pharmaceutical, and cosmetic industries (Li, G., Cai, Y., Hao, Z., & Liao, X., 2011).
Microwave-Assisted Selective Derivatization
The development of mild and economic protocols for the selective derivatization of sucrose under microwave irradiation has been explored. These protocols facilitate the selective formation of monounsaturated esters at the 6-position of sucrose, offering improved selectivity and time efficiency compared to conventional methods. Such advancements could lead to more efficient production of sucrose-based esters for various industrial applications (Barros, M. T., Petrova, K. T., Correia-da-Silva, P., & Potewar, T. M., 2011).
Sucrose Esters as Biodegradable Surfactants
Sucrose esters, due to their biodegradable nature, find extensive use as surfactants across industries such as pharmaceuticals, food processing, and detergents. A review highlights the behavior of sucrose esters in microemulsions, suggesting potential for these substances in enhancing the efficiency and environmental friendliness of various products (Garti, N., Clement, V., Leser, M. E., Aserin, A., & Fanun, M., 1999).
Propiedades
IUPAC Name |
dimethyl (2R,3S,4S,5S)-3,4-dihydroxy-2-[(3R,4S,5S,6S)-3,4,5-trihydroxy-6-methoxycarbonyloxan-2-yl]oxyoxolane-2,5-dicarboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O14/c1-24-11(21)8-5(17)4(16)6(18)13(27-8)29-15(14(23)26-3)10(20)7(19)9(28-15)12(22)25-2/h4-10,13,16-20H,1-3H3/t4-,5-,6+,7+,8-,9-,10-,13?,15+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJNUCPKHMXLNIK-ISVXLRAESA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC2(C(C(C(O2)C(=O)OC)O)O)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)O[C@]2([C@H]([C@@H]([C@H](O2)C(=O)OC)O)O)C(=O)OC)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858412 |
Source


|
| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sucrose 1,6,6'-Tricarboxylate Trimethyl Ester | |
CAS RN |
289711-92-8 |
Source


|
| Record name | 1,6-Dimethyl 6-methyl-D-glucopyranuronosyl beta-D-fructofuranosidarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50858412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


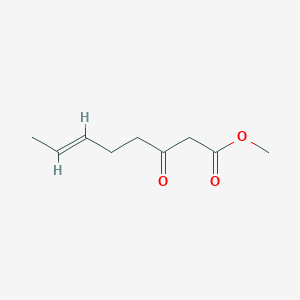
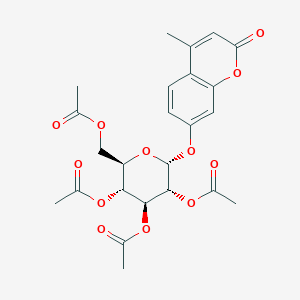
![(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)tetrahydrofuran-3,4-diyl diacetate](/img/structure/B1140308.png)
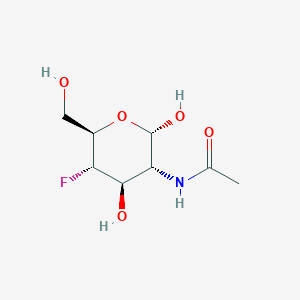
![[(3S,4R,5S,6S)-5-acetamido-4-benzoyloxy-3-fluoro-6-phenylmethoxyoxan-2-yl]methyl benzoate](/img/structure/B1140314.png)
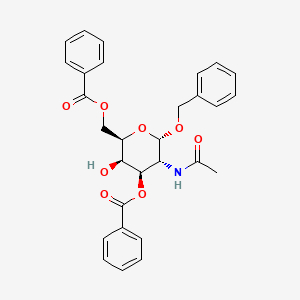
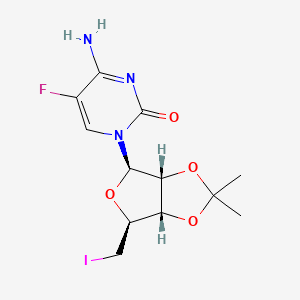
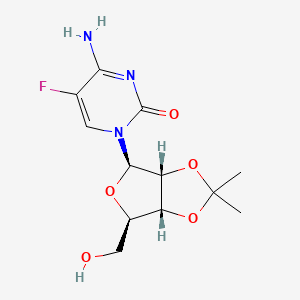
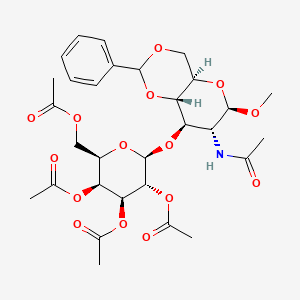
![6-Chloro-2-[2-(3-[(6-chloro-1-ethylbenz[c,d,]indole-2[1H]-ylidene)ethylidene]-2-phenyl-1-cyclopenten-1-yl)ethenyl]-1-ethylbenz[c,d]indolium tetrafluoroborate](/img/structure/B1140320.png)
